Diethyl 3-Bromo-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylate
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Overview
Description
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Esterification: Formation of the diethyl ester groups.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid: Lacks the 2-oxoethyl group.
1,4-Dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the 2-oxoethyl group in 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may confer unique chemical properties and reactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H14BrNO6 |
---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
diethyl 3-bromo-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO6/c1-3-20-12(18)8-7-15(5-6-16)10(9(14)11(8)17)13(19)21-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
AMXZMPXGJQOOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C(C1=O)Br)C(=O)OCC)CC=O |
Origin of Product |
United States |
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